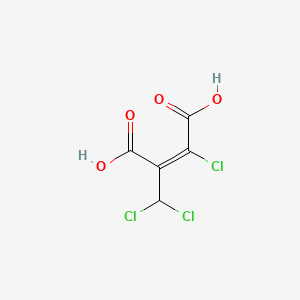
(Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid is an organic compound characterized by its unique structure, which includes a dichloromethyl group and a butenedioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid typically involves the chlorination of maleic acid derivatives. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, under controlled temperature and pressure to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group, altering the compound’s properties.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals. Researchers are exploring its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: In medicine, derivatives of this compound are being investigated for their potential to treat diseases. Its unique structure may offer advantages in drug design and development.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including polymer synthesis and agrochemicals.
Mecanismo De Acción
The mechanism of action of (Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Maleic Acid: A structurally related compound with similar reactivity but lacking the dichloromethyl group.
Fumaric Acid: An isomer of maleic acid with different geometric configuration and reactivity.
Chloromaleic Acid: A chlorinated derivative of maleic acid with similar properties.
Uniqueness: (Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid stands out due to its unique combination of a dichloromethyl group and a butenedioic acid moiety
Propiedades
Número CAS |
126572-79-0 |
|---|---|
Fórmula molecular |
C5H3Cl3O4 |
Peso molecular |
233.43 g/mol |
Nombre IUPAC |
(Z)-2-chloro-3-(dichloromethyl)but-2-enedioic acid |
InChI |
InChI=1S/C5H3Cl3O4/c6-2(5(11)12)1(3(7)8)4(9)10/h3H,(H,9,10)(H,11,12)/b2-1+ |
Clave InChI |
CNMCESFYDAVNPQ-OWOJBTEDSA-N |
SMILES isomérico |
C(/C(=C(/C(=O)O)\Cl)/C(=O)O)(Cl)Cl |
SMILES canónico |
C(C(=C(C(=O)O)Cl)C(=O)O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



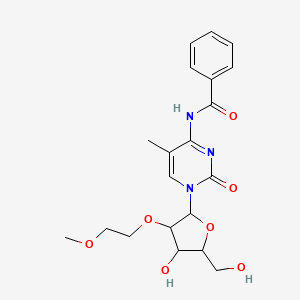
![1-Bromobenzo[c]phenanthrene](/img/structure/B12285718.png)
![4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B12285720.png)
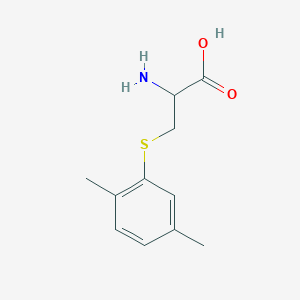


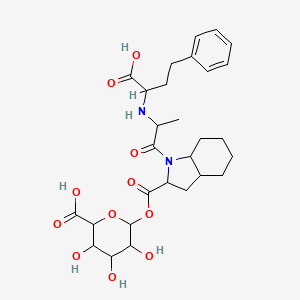
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)
![tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12285755.png)
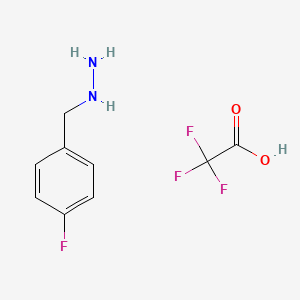
![5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one](/img/structure/B12285763.png)
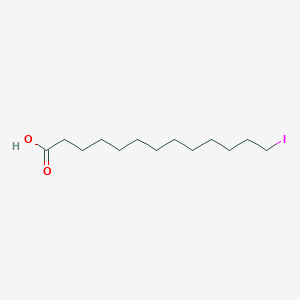
![[(3S)-3-(2-ethoxyphenoxy)-2-methylsulfonyloxy-3-phenylpropyl] 4-nitrobenzoate](/img/structure/B12285769.png)
